Cas no 149231-65-2 (Ac-Tyr-Val-Ala-Asp-AMC)

Ac-Tyr-Val-Ala-Asp-AMC 化学的及び物理的性質
名前と識別子
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- L-a-Asparagine,N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-(9CI)
- 3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
- AC-TYR-VAL-ALA-ASP-AMC
- Ac-Tyr-Val-Ala-Asp-MCA
- Ac-YVAD-AMC
- L-a-Asparagine,N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-(9C...
- Acetyl-YVAD-AMC
- acetyl-YVAD-aminomethyl coumarine
- Ac-Tyr-Val-Ala-Asp-7-Amino-4-Methylcoumarin
- AMC120
- N-Acetyl-Tyr-Val-Ala-Asp-7-amido-4-methylcoumarin
- AC-YVAD-MCA
- ICE SUBSTRATE III
- Caspase-1 fluoro
- CASPASE I SUBSTRATE III
- N-ACETYL-TYR-VAL-ALA-ASP-AMC
- CASPASE-1 FLUOROGENIC SUBSTRATE
- MFCD00171369
- (4S,7S,10S,13S)-4-(4-hydroxybenzyl)-7-isopropyl-10-methyl-13-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)-2,5,8,11-tetraoxo-3,6,9,12-tetraazapentadecan-15-oic acid
- 149231-65-2
- acetyl-Tyr-Val-Ala-Asp-4-methylcoumaryl-7-amide
- SCHEMBL7058499
- (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
- Caspase-1 Substrate III, Fluorogenic
- Ac-Tyr-Val-Ala-Asp-AMC
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- MDL: MFCD00171369
- インチ: InChI=1S/C33H39N5O10/c1-16(2)29(38-32(46)24(35-19(5)39)13-20-6-9-22(40)10-7-20)33(47)34-18(4)30(44)37-25(15-27(41)42)31(45)36-21-8-11-23-17(3)12-28(43)48-26(23)14-21/h6-12,14,16,18,24-25,29,40H,13,15H2,1-5H3,(H,34,47)(H,35,39)(H,36,45)(H,37,44)(H,38,46)(H,41,42)/t18-,24-,25-,29-/m0/s1
- InChIKey: YGLOALWHJIANIH-PQTMRPCPSA-N
- ほほえんだ: CC([C@H](NC([C@@H](NC(C)=O)CC1=CC=C(O)C=C1)=O)C(N[C@H](C(N[C@H](C(NC2=CC3=C(C(C)=CC(O3)=O)C=C2)=O)CC(O)=O)=O)C)=O)C
計算された属性
- せいみつぶんしりょう: 665.269692g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 回転可能化学結合数: 14
- どういたいしつりょう: 665.269692g/mol
- 単一同位体質量: 665.269692g/mol
- 水素結合トポロジー分子極性表面積: 229Ų
- 重原子数: 48
- 複雑さ: 1260
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 640
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.344
- ふってん: 1127.3 °C at 760 mmHg
- フラッシュポイント: 635.6 °C
- ようかいど: DMSO: 10 mM The solution is stable in the dark at −20 °C for more than 1 month if no water is present.
- PSA: 233.24000
- LogP: 2.73450
- ようかいせい: ジメチルスルホキシドに可溶性
Ac-Tyr-Val-Ala-Asp-AMC 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB348893-5 mg |
Caspase-1 Substrate III, Fluorogenic; . |
149231-65-2 | 5mg |
€257.50 | 2023-06-20 | ||
A2B Chem LLC | AX41369-5mg |
Ac-Tyr-Val-Ala-Asp-AMC |
149231-65-2 | >96% | 5mg |
$220.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | M64_860-16-25mg |
Ac-Tyr-Val-Ala-Asp-AMC (Caspase 1 (ICE) Substrate) |
149231-65-2 | 25mg |
¥7518.00 | 2024-08-09 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | M64_860-16-5mg |
Ac-Tyr-Val-Ala-Asp-AMC (Caspase 1 (ICE) Substrate) |
149231-65-2 | 5mg |
¥2016.00 | 2024-08-09 | ||
abcr | AB348893-25 mg |
Caspase-1 Substrate III, Fluorogenic; . |
149231-65-2 | 25mg |
€881.50 | 2023-06-20 | ||
TRC | A298905-5mg |
Ac-Tyr-Val-Ala-Asp-AMC |
149231-65-2 | 5mg |
$ 655.00 | 2022-06-08 | ||
TRC | A298905-10mg |
Ac-Tyr-Val-Ala-Asp-AMC |
149231-65-2 | 10mg |
$ 1055.00 | 2022-06-08 | ||
abcr | AB348893-5mg |
Caspase-1 Substrate III, Fluorogenic; . |
149231-65-2 | 5mg |
€272.00 | 2025-02-21 | ||
abcr | AB348893-25mg |
Caspase-1 Substrate III, Fluorogenic; . |
149231-65-2 | 25mg |
€939.70 | 2025-02-21 | ||
TRC | A298905-2.5mg |
Ac-Tyr-Val-Ala-Asp-AMC |
149231-65-2 | 2.5mg |
$ 335.00 | 2022-06-08 |
Ac-Tyr-Val-Ala-Asp-AMC 関連文献
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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5. Book reviews
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Ac-Tyr-Val-Ala-Asp-AMCに関する追加情報
Ac-Tyr-Val-Ala-Asp-AMC: A Comprehensive Overview
Ac-Tyr-Val-Ala-Asp-AMC, also known by its CAS number 149231-65-2, is a peptide-based compound that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a modified version of the natural peptide sequence, incorporating an acetyl group at the N-terminal and a 7-amino-4-methylcoumarin (AMC) moiety at the C-terminal. The inclusion of these groups enhances its stability and fluorescence properties, making it an invaluable tool in various biochemical assays and research applications.
The structure of Ac-Tyr-Val-Ala-Asp-AMC consists of four amino acids: tyrosine (Tyr), valine (Val), alanine (Ala), and aspartic acid (Asp). The acetyl group at the N-terminal prevents degradation by certain peptidases, while the AMC group serves as a fluorescent reporter. This design allows researchers to monitor enzymatic activity in real-time, particularly in assays involving proteases. Recent studies have highlighted its utility in studying the activity of serine proteases, such as trypsin and chymotrypsin, due to its specificity and sensitivity.
In terms of biological function, Ac-Tyr-Val-Ala-Asp-AMC has been implicated in various cellular processes, including signal transduction and protein degradation. Its role in modulating inflammatory responses has been a focal point of recent research. For instance, studies have demonstrated that this compound can inhibit certain inflammatory pathways by interacting with key regulatory proteins. This suggests potential therapeutic applications in conditions such as arthritis, neurodegenerative diseases, and cardiovascular disorders.
The synthesis of Ac-Tyr-Val-Ala-Asp-AMC involves a multi-step process that ensures high purity and stability. Advanced peptide synthesis techniques, including solid-phase synthesis and HPLC purification, are employed to achieve this. The compound's stability under physiological conditions has been validated through extensive testing, making it suitable for both in vitro and in vivo studies.
Recent advancements in computational modeling have further enhanced our understanding of Ac-Tyr-Val-Ala-Asp's interactions with target proteins. Molecular docking studies have revealed key binding motifs that contribute to its specificity. These insights have paved the way for the development of next-generation peptide inhibitors with improved potency and selectivity.
In conclusion, Ac-Tyr-Val-Ala-Asp-based compounds like CAS 149231-65-2 represent a promising class of tools for advancing our understanding of biological systems. Their versatility in research applications and potential therapeutic benefits underscore their importance in contemporary biomedical research.
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